molecular formula C23H21N3O3S2 B285588 N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide

N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide

Cat. No.: B285588
M. Wt: 451.6 g/mol
InChI Key: HPLPJLSKZHNAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzimidazole family of compounds and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections. It may also work by modulating the immune system and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-microbial properties against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide in lab experiments include its wide range of potential applications and its ability to inhibit various enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide. Some potential areas of research include:
1. Further studies on its mechanism of action and potential side effects.
2. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
3. Studies on its potential use in combination with other drugs or therapies for the treatment of various diseases.
4. Studies on its potential use in veterinary medicine.
5. Studies on its potential use in agriculture as a pesticide or fungicide.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and has been studied for its potential use in treating various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but it holds great promise as a potential therapeutic agent.

Synthesis Methods

The synthesis method of N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide involves the reaction of 2-methylphenyl isocyanate with 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol in the presence of a suitable solvent and catalyst. The reaction yields the desired compound as a white solid, which can be purified by recrystallization or chromatography.

Scientific Research Applications

N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular diseases.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

3-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C23H21N3O3S2/c1-17-9-5-6-12-19(17)24-22(27)15-16-30-23-25-20-13-7-8-14-21(20)26(23)31(28,29)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

HPLPJLSKZHNAOV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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